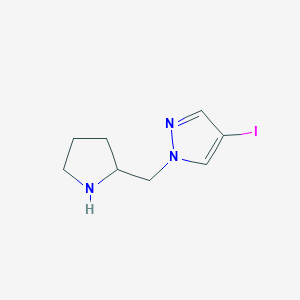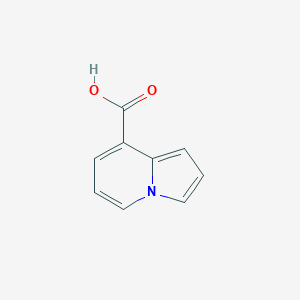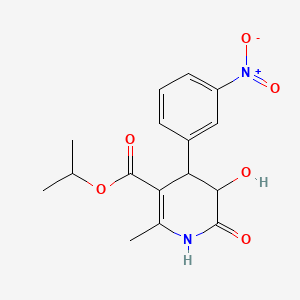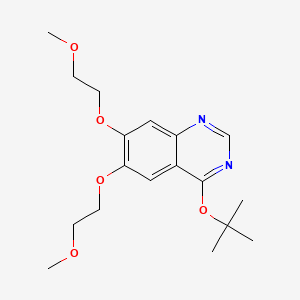![molecular formula C34H40N2NiP2+2 B13437301 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel is a complex organometallic compound that features a nickel center coordinated to a unique ligand system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel typically involves the coordination of nickel to a pre-formed ligand. The ligand can be synthesized through a multi-step process involving the reaction of diphenylphosphine with a suitable alkyl halide, followed by the introduction of the imino and butan-2-ylideneamino groups. The final step involves the coordination of the ligand to a nickel precursor under inert conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the coordination environment and potentially the reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligand system.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nickel(II) or nickel(III) complexes, while reduction could yield nickel(0) species. Substitution reactions can produce a wide range of nickel complexes with different ligand environments.
Applications De Recherche Scientifique
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound’s potential bioactivity is being explored, particularly in the context of enzyme mimetics and metallodrug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs have shown promise.
Industry: It is investigated for its use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
Mécanisme D'action
The mechanism by which 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, but often involve the activation of small molecules or the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nickel complexes with phosphine ligands, such as:
- Bis(diphenylphosphino)nickel(II) chloride
- Nickel(II) acetylacetonate
- Nickel(II) bis(1,5-cyclooctadiene)
Uniqueness
What sets 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel apart is its unique ligand system, which provides a distinct electronic environment around the nickel center. This can lead to unique reactivity and selectivity in catalytic processes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C34H40N2NiP2+2 |
|---|---|
Poids moléculaire |
597.3 g/mol |
Nom IUPAC |
3-[3-(3-diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel |
InChI |
InChI=1S/C34H38N2P2.Ni/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34;/h3-14,17-24H,15-16,25-28H2,1-2H3;/p+2 |
Clé InChI |
ILRLBVPENGSFTO-UHFFFAOYSA-P |
SMILES canonique |
CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCC[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)



![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)


